REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:19]=[C:13]3[CH2:14][N:15]([CH3:18])[CH2:16][CH2:17][N:12]3[N:11]=2)[C:5](=[O:8])[NH:6][N:7]=1.[F:20][C:21]1[C:26]([NH:27][C:28]([C:30]2[S:34][C:33]3[CH:35]=[CH:36][CH:37]=[CH:38][C:32]=3[CH:31]=2)=[O:29])=[C:25]([CH3:39])[C:24](B2OC(C)(C)C(C)(C)O2)=[CH:23][CH:22]=1.COCCOC.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.C(OCC)(=O)C>[F:20][C:21]1[C:26]([NH:27][C:28]([C:30]2[S:34][C:33]3[CH:35]=[CH:36][CH:37]=[CH:38][C:32]=3[CH:31]=2)=[O:29])=[C:25]([CH3:39])[C:24]([C:2]2[CH:3]=[C:4]([NH:9][C:10]3[CH:19]=[C:13]4[CH2:14][N:15]([CH3:18])[CH2:16][CH2:17][N:12]4[N:11]=3)[C:5](=[O:8])[NH:6][N:7]=2)=[CH:23][CH:22]=1 |f:3.4.5,^1:64,66,85,104|
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Name
|
6-chloro-4-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamino)pyridazin-3(2H)-one
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Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(NN1)=O)NC1=NN2C(CN(CC2)C)=C1
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Name
|
N-(6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[b]thiophene-2-carboxamide
|
Quantity
|
463 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=C1NC(=O)C1=CC2=C(S1)C=CC=C2)C)B2OC(C(O2)(C)C)(C)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
65 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A microwave tube equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
After bubbling Argon
|
Type
|
CUSTOM
|
Details
|
while sonicating for 30 sec
|
Duration
|
30 s
|
Type
|
CUSTOM
|
Details
|
irradiation at 150° C. for 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was extracted with ethyl acetate (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=C1NC(=O)C=1SC2=C(C1)C=CC=C2)C)C2=NNC(C(=C2)NC2=NN1C(CN(CC1)C)=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 211 mg | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |